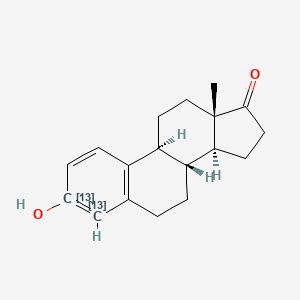

Estrone-13C2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C18H22O2 |

|---|---|

Molecular Weight |

272.35 g/mol |

IUPAC Name |

(8R,9S,13S,14S)-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one |

InChI |

InChI=1S/C18H22O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,10,14-16,19H,2,4,6-9H2,1H3/t14-,15-,16+,18+/m1/s1/i10+1,12+1 |

InChI Key |

DNXHEGUUPJUMQT-PXHNKYMJSA-N |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3C=C[13C](=[13CH]4)O |

Canonical SMILES |

CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)O |

Origin of Product |

United States |

Foundational & Exploratory

Estrone-13C2: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of a Key Internal Standard in Bioanalysis

Estrone-13C2 is a stable isotope-labeled form of estrone, a naturally occurring estrogen. In this isotopologue, two carbon atoms in the estrone molecule are replaced with the heavier, non-radioactive carbon-13 isotope. This subtle but critical modification makes this compound an indispensable tool in analytical chemistry, particularly for researchers, scientists, and drug development professionals engaged in quantitative bioanalysis. Its primary and most crucial application is as an internal standard for the accurate measurement of estrone, and often concurrently estradiol, in complex biological matrices such as serum and plasma.

The Core Utility: An Internal Standard in Mass Spectrometry

The fundamental principle behind the use of this compound lies in its near-identical chemical and physical properties to the endogenous (unlabeled) estrone.[1][2] This similarity ensures that it behaves in the same manner as the target analyte during the entire analytical process, including extraction, derivatization, and chromatographic separation. However, its increased mass allows it to be distinguished from the native estrone by a mass spectrometer.

In quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, a known amount of this compound is added to a biological sample at the beginning of the workflow.[3] It then co-elutes with the endogenous estrone from the liquid chromatography column. By comparing the signal intensity of the analyte (estrone) to that of the internal standard (this compound), precise and accurate quantification can be achieved. This ratiometric measurement effectively corrects for variations in sample preparation, injection volume, and matrix effects that can cause ion suppression or enhancement, thereby significantly improving the reliability and reproducibility of the results.[4][5]

Quantitative Data from LC-MS/MS Methods

The following table summarizes key quantitative parameters from various published LC-MS/MS methods that employ isotopically labeled estrone as an internal standard for the analysis of estrone (E1) and estradiol (E2).

| Analyte(s) | Lower Limit of Quantitation (LLOQ) | Linearity Range | Biological Matrix | Internal Standard(s) Used | Reference |

| Estrone (E1) and Estradiol (E2) | E1: 0.3 pmol/L (0.07 pg/mL) | E1: 1.7 - 143 pmol/L | Serum | ¹³C₃-E1, ¹³C₃-E2 | |

| E2: 0.6 pmol/L (0.16 pg/mL) | E2: 1.7 - 153 pmol/L | ||||

| Estrone (E1) and Estradiol (E2) | E1: 3.8 pg/mL | E1: 3.8 - 1000.9 pg/mL | Serum | E2-d5 | |

| E2: 3.7 pg/mL | E2: 3.7 - 993.1 pg/mL | ||||

| Estrone (E1) and Estradiol (E2) | E1: 2 pg/mL | Not Specified | Human Plasma | Not Specified | |

| E2: 5 pg/mL | |||||

| Estrone (E1) and Estradiol (E2) | E1: 2.6 pg/mL | 2.6 - 625 pg/mL | Serum | ¹³C labeled internal standard | |

| E2: 2.6 pg/mL | |||||

| Estrone (E1) and Estradiol (E2) | E1: 2 pg/mL | Not Specified | Human Serum | Estrone-¹³C₃, Estradiol-d5 | |

| E2: 2 pg/mL |

Generalized Experimental Protocol for Estrone Quantification

The following is a generalized experimental protocol for the quantification of estrone in human serum using this compound as an internal standard, based on common methodologies described in the literature.

1. Sample Preparation:

-

Aliquoting: Transfer a precise volume (e.g., 200-500 µL) of serum, calibrators, or quality control samples into a clean microcentrifuge tube.

-

Internal Standard Spiking: Add a small, precise volume of a working solution of this compound (concentration will depend on the expected analyte concentration range) to each tube.

-

Protein Precipitation/Extraction:

-

Liquid-Liquid Extraction (LLE): Add an organic solvent mixture (e.g., hexane:methyl-tert-butyl ether) to the samples. Vortex vigorously to ensure thorough mixing and extraction of the steroids into the organic phase. Centrifuge to separate the layers and transfer the organic supernatant to a new tube.

-

Solid-Phase Extraction (SPE): Alternatively, load the sample onto a pre-conditioned SPE cartridge. Wash the cartridge to remove interfering substances, then elute the estrogens with an appropriate solvent.

-

-

Evaporation: Evaporate the solvent from the extracted samples to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried residue in a specific volume of the mobile phase used for the LC-MS/MS analysis.

2. LC-MS/MS Analysis:

-

Chromatographic Separation: Inject the reconstituted sample into an LC system equipped with a suitable column (e.g., C18 reverse-phase). The mobile phase composition and gradient are optimized to achieve chromatographic separation of estrone from other endogenous compounds.

-

Mass Spectrometric Detection: The eluent from the LC column is introduced into a tandem mass spectrometer, typically operating in negative electrospray ionization (ESI) mode. The instrument is set to monitor specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for both estrone and this compound.

-

Example Transitions (illustrative):

-

Estrone (E1): e.g., m/z 269.2 → 145.0

-

This compound (Internal Standard): e.g., m/z 271.2 → 145.0

-

-

-

Data Analysis: The peak areas for the MRM transitions of both the analyte (estrone) and the internal standard (this compound) are integrated. The ratio of the analyte peak area to the internal standard peak area is calculated. This ratio is then used to determine the concentration of estrone in the original sample by comparing it to a calibration curve constructed using known concentrations of estrone and a constant concentration of the internal standard.

Visualizing the Workflow

The following diagrams illustrate the key processes involved in the use of this compound for quantitative analysis.

Caption: Workflow for bioanalysis using an internal standard.

References

- 1. waters.com [waters.com]

- 2. New LC-MS/MS bioanalytical method for quantification of Estradiol and Estrone - Anapharm [anapharmbioanalytics.com]

- 3. Simultaneous Quantitation of Estradiol and Estrone in Serum Using Liquid Chromatography Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Liquid Chromatography-Mass Spectrometry Method for the Simultaneous Measurement of Fifteen Urinary Estrogens and Estrogen Metabolites: Assay Reproducibility and Inter-individual Variability - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An Ultrasensitive Routine LC-MS/MS Method for Estradiol and Estrone in the Clinically Relevant Sub-Picomolar Range - PMC [pmc.ncbi.nlm.nih.gov]

The Principle and Application of Estrone-13C2 as an Internal Standard: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and applications of using Estrone-13C2 as an internal standard in bioanalytical methods. The focus is on its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the accurate quantification of estrone in various biological matrices. This document details the core principles, experimental protocols, and data presentation to support researchers in developing and validating robust analytical methods.

Core Principle: Isotope Dilution Mass Spectrometry

The use of this compound as an internal standard is rooted in the principle of isotope dilution mass spectrometry (IDMS). This technique is considered the gold standard for quantitative analysis due to its high accuracy and precision.[1][2] A known amount of the stable isotope-labeled (SIL) internal standard, this compound, is added to the sample at the beginning of the analytical process.

Why this compound is an Ideal Internal Standard:

-

Physicochemical Similarity: this compound is chemically identical to the analyte, estrone, with the only difference being the presence of two carbon-13 isotopes. This ensures that it behaves identically during sample extraction, derivatization (if any), chromatography, and ionization in the mass spectrometer.

-

Co-elution: Due to its identical chemical structure, this compound co-elutes with the unlabeled estrone during liquid chromatography. This is a significant advantage over other types of internal standards, such as deuterated standards, which can sometimes exhibit slight chromatographic shifts.

-

Correction for Matrix Effects and Variability: Any loss of analyte during sample preparation or fluctuations in instrument response will affect both the analyte and the internal standard to the same extent. By measuring the ratio of the analyte's signal to the internal standard's signal, these variations are effectively normalized, leading to highly accurate and reproducible results.[1][2]

-

Mass Differentiation: The mass difference between estrone and this compound allows for their simultaneous detection and differentiation by the mass spectrometer.

The most common commercially available form of this compound is Estrone-3,4-¹³C₂ , where the two carbon-13 atoms are located at positions 3 and 4 of the A-ring of the steroid structure.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from bioanalytical methods for estrone using a ¹³C-labeled internal standard. These values are representative and may vary depending on the specific matrix, instrumentation, and experimental conditions.

Table 1: Typical Method Validation Parameters for Estrone Quantification using ¹³C-Labeled Internal Standard

| Parameter | Typical Acceptance Criteria | Representative Value |

| Lower Limit of Quantitation (LLOQ) | Signal-to-noise ratio > 10; Accuracy within ±20%; Precision (CV) ≤ 20% | 0.3 - 5.0 pg/mL[1] |

| Upper Limit of Quantitation (ULOQ) | Accuracy within ±15%; Precision (CV) ≤ 15% | 1000 - 10,000 pg/mL |

| Linearity (r²) | ≥ 0.99 | > 0.99 |

| Intra-assay Precision (CV%) | ≤ 15% (≤ 20% at LLOQ) | < 10% |

| Inter-assay Precision (CV%) | ≤ 15% (≤ 20% at LLOQ) | < 12% |

| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | Within ±10% |

| Recovery (%) | Consistent, precise, and reproducible | 85 - 105% |

| Matrix Effect | Internal standard normalized matrix factor between 0.85 and 1.15 | Within acceptable range |

Table 2: Representative LC-MS/MS Parameters for Estrone and Estrone-¹³C₂

| Parameter | Estrone | Estrone-¹³C₂ |

| Precursor Ion (m/z) | 269.2 | 271.2 |

| Product Ion 1 (m/z) | 145.1 | 147.1 |

| Product Ion 2 (m/z) | 143.1 | 145.1 |

| Collision Energy (eV) | Optimized for specific instrument | Optimized for specific instrument |

| Ionization Mode | Negative Electrospray Ionization (ESI-) | Negative Electrospray Ionization (ESI-) |

Experimental Protocols

This section provides a detailed methodology for a typical experiment involving the quantification of estrone in human serum using Estrone-3,4-¹³C₂ as an internal standard.

Materials and Reagents

-

Estrone certified reference standard

-

Estrone-3,4-¹³C₂ internal standard

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid or ammonium fluoride (for mobile phase modification)

-

Human serum (blank and study samples)

-

Solid-phase extraction (SPE) cartridges or liquid-liquid extraction (LLE) solvents

Sample Preparation (Liquid-Liquid Extraction)

-

Spiking: To 200 µL of serum sample, add 20 µL of Estrone-3,4-¹³C₂ working solution (e.g., at 500 pg/mL in methanol). Vortex briefly.

-

Extraction: Add 1 mL of an organic extraction solvent (e.g., a mixture of hexane and ethyl acetate).

-

Vortexing and Centrifugation: Vortex the mixture for 5 minutes, followed by centrifugation at 4000 rpm for 10 minutes to separate the layers.

-

Evaporation: Transfer the organic (upper) layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase composition. Vortex to ensure complete dissolution.

LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is commonly used.

-

Mobile Phase A: Water with 0.1% formic acid or 0.2 mM ammonium fluoride.

-

Mobile Phase B: Methanol or acetonitrile with 0.1% formic acid.

-

Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the analytes, followed by a re-equilibration step.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Injection Volume: 5 - 20 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization: Heated Electrospray Ionization (HESI) in negative ion mode.

-

Scan Type: Selected Reaction Monitoring (SRM).

-

Transitions: Monitor the transitions specified in Table 2.

-

Instrument Settings: Optimize source and collision gas pressures, temperatures, and voltages according to the specific mass spectrometer manufacturer's recommendations.

-

Method Validation

The bioanalytical method should be fully validated according to regulatory guidelines (e.g., FDA, EMA, ICH M10). The validation should assess selectivity, specificity, LLOQ, linearity, accuracy, precision, recovery, matrix effect, and stability (freeze-thaw, short-term, long-term, and post-preparative).

Mandatory Visualizations

Experimental Workflow

Caption: A typical experimental workflow for the quantification of estrone using this compound as an internal standard.

Principle of Isotope Dilution Mass Spectrometry

Caption: The principle of isotope dilution, where the ratio of analyte to internal standard remains constant throughout the analytical process.

Simplified Metabolic Pathway of Estrone

Caption: A simplified diagram of the major metabolic pathways of estrone in the human body.

References

An In-depth Technical Guide to the Isotopic Purity of Estrone-13C2 for Mass Spectrometry

Introduction

Estrone (E1) is a significant estrogenic hormone involved in numerous physiological processes.[1][2] In quantitative bioanalysis, particularly in endocrinology research, clinical diagnostics, and pharmaceutical development, the use of stable isotope-labeled internal standards is the gold standard for mass spectrometry (MS)-based assays.[][4] Estrone-13C2, a stable isotope-labeled version of estrone, serves as an ideal internal standard for isotope dilution mass spectrometry (IDMS).[4] Its chemical properties are nearly identical to the endogenous analyte, allowing it to account for variations during sample preparation and instrument analysis. The accuracy of quantification, however, is fundamentally dependent on the isotopic and chemical purity of the labeled standard. This guide provides a detailed overview of the core principles, quantitative specifications, and analytical methodologies for assessing and utilizing this compound in mass spectrometry.

Core Principles of Isotopic Purity

Isotopic purity, or isotopic enrichment, refers to the percentage of a molecule that contains the intended stable isotope(s) at the specified positions. For this compound, this means quantifying the proportion of molecules that contain two ¹³C atoms versus those with zero, one, or more than two ¹³C atoms, as well as the natural abundance of isotopes of other elements (e.g., ¹³C, ²H, ¹⁷O, ¹⁸O) in the rest of the molecule.

High isotopic purity is critical for several reasons:

-

Accuracy: In isotope dilution mass spectrometry, the calculation of the unknown concentration of the natural analyte relies on a precise, known concentration and purity of the labeled internal standard.

-

Sensitivity: Impurities, particularly the presence of the unlabeled (M+0) analyte in the isotopic standard, can elevate the background signal, thereby increasing the limit of quantification (LOQ).

-

Specificity: A well-characterized isotopic distribution prevents cross-talk or signal overlap between the analyte and the internal standard, ensuring unambiguous detection.

The mass isotopologue distribution (MID) describes the fractional abundance of each isotopologue (molecules differing only in their isotopic composition) for a given compound. Accurate determination of the MID is essential for validating the purity of an isotopic standard.

Quantitative Specifications of this compound

Commercially available this compound standards are supplied with a certificate of analysis detailing their chemical and isotopic purity. These specifications are crucial for researchers to establish accurate and reliable quantitative assays. Below is a summary of typical specifications for this compound.

| Parameter | Specification | Description | Source(s) |

| Product Name | Estrone (3,4-¹³C₂) | Estrone labeled with two ¹³C atoms at positions 3 and 4. | |

| Molecular Formula | ¹³C₂¹²C₁₆H₂₂O₂ | The molecular formula indicating the presence of two ¹³C atoms. | |

| Molecular Weight | 272.33 - 272.35 g/mol | The molecular weight reflecting the heavier carbon isotopes. | |

| Isotopic Purity | 90% - 99% | Represents the atom percent excess of ¹³C at the labeled positions. | |

| Chemical Purity | ≥97% | The percentage of the material that is the specified chemical compound (Estrone-¹³C₂). | |

| CAS Number (Labeled) | 82938-06-5 | The unique registry number for the labeled compound. |

Experimental Protocols

Protocol 1: Determination of Isotopic Purity of this compound by LC-MS

This protocol outlines a general method for verifying the isotopic purity of an this compound standard using high-resolution mass spectrometry (HRMS), such as a Time-of-Flight (TOF) or Orbitrap instrument.

1. Materials and Reagents:

-

This compound standard

-

Unlabeled Estrone reference standard (for comparison)

-

LC-MS grade acetonitrile, methanol, and water

-

Formic acid (or other appropriate mobile phase modifier)

-

Calibrated analytical balance and volumetric flasks

2. Standard Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.

-

Prepare a working solution by diluting the stock solution to a final concentration suitable for LC-MS analysis (e.g., 1 µg/mL).

-

Separately, prepare a solution of unlabeled Estrone at a similar concentration to analyze its natural isotopic abundance pattern.

3. LC-MS/MS System and Conditions:

-

UHPLC System: A system capable of sharp, reproducible peaks (e.g., Thermo Scientific Vanquish, Waters ACQUITY).

-

Column: A reversed-phase column suitable for steroid analysis, such as a C18 or Biphenyl column (e.g., Accucore RP-MS, 2.6 µm, 50 x 2.1 mm).

-

Mobile Phase A: Water + 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile/Methanol (90:10, v/v) + 0.1% Formic Acid

-

Gradient: A suitable gradient to ensure separation from any potential impurities. (e.g., 30% B to 95% B over 5 minutes).

-

Flow Rate: 0.3 - 0.5 mL/min

-

Injection Volume: 5-10 µL

-

Mass Spectrometer: A high-resolution mass spectrometer (e.g., TOF, Orbitrap).

-

Ionization Mode: Heated Electrospray Ionization (HESI), positive or negative ion mode.

-

Data Acquisition: Full scan mode with high resolution (>60,000) to resolve isotopic peaks.

4. Data Analysis:

-

Acquire the full scan mass spectrum for the unlabeled estrone standard. This provides the natural isotopic distribution (M+0, M+1, M+2, etc.) arising from the natural abundance of ¹³C, ¹⁷O, and ¹⁸O.

-

Acquire the full scan mass spectrum for the this compound standard.

-

Identify the mass cluster corresponding to this compound (expected m/z ~272.17 for [M+H]⁺).

-

Measure the observed intensities of the isotopologue peaks (M, M+1, M+2, etc., where M is the monoisotopic mass of the unlabeled compound). For this compound, the primary peak will be M+2.

-

Correct the observed intensities of the labeled compound's isotopologue distribution by subtracting the contribution from the natural isotopic abundance of the unlabeled compound.

-

Calculate the isotopic purity (enrichment) as the ratio of the corrected intensity of the target isotopologue (M+2) to the sum of corrected intensities of all relevant isotopologues (M+0, M+1, M+2, etc.).

Protocol 2: Quantification of Endogenous Estrone in Serum via Isotope Dilution

This protocol describes a typical workflow for using this compound as an internal standard (IS) to quantify endogenous estrone in human serum.

1. Sample Preparation (Liquid-Liquid Extraction):

-

Pipette 200 µL of serum sample, calibrator, or quality control sample into a clean tube.

-

Add a known amount of this compound internal standard solution (e.g., 20 µL of a 1 ng/mL solution).

-

Vortex briefly to mix.

-

Add 3 mL of an extraction solvent (e.g., methyl tert-butyl ether, MTBE).

-

Vortex vigorously for 5-10 minutes.

-

Centrifuge to separate the organic and aqueous layers.

-

Freeze the sample to solidify the aqueous layer and decant the organic layer into a new tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at ~40°C.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase composition (e.g., 30% methanol in water).

2. LC-MS/MS Analysis:

-

System: A sensitive triple quadrupole mass spectrometer is typically used for this application.

-

Ionization Mode: HESI or APCI.

-

Acquisition Mode: Selected Reaction Monitoring (SRM). Monitor at least two transitions for both the analyte and the internal standard to ensure specificity.

-

Estrone (Analyte): e.g., Q1: 271.2 → Q3: 145.1 (quantifier), Q1: 271.2 → Q3: 183.1 (qualifier)

-

This compound (IS): e.g., Q1: 273.2 → Q3: 147.1 (quantifier), Q1: 273.2 → Q3: 185.1 (qualifier)

-

-

LC Conditions: Use chromatographic conditions similar to Protocol 1, optimized for baseline separation of estrone from other isomers like estradiol.

3. Data Analysis and Quantification:

-

Generate a calibration curve by plotting the peak area ratio (Analyte Area / Internal Standard Area) against the known concentrations of the calibrators.

-

Perform a linear regression analysis on the calibration curve.

-

For unknown samples, determine the peak area ratio and use the regression equation from the calibration curve to calculate the concentration of endogenous estrone.

Visualizations: Workflows and Pathways

The following diagrams illustrate the key processes involved in assessing and utilizing this compound.

References

storage and stability of Estrone-13C2 solutions

An In-Depth Technical Guide on the Storage and Stability of Estrone-13C₂ Solutions

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical aspects concerning the storage and stability of Estrone-13C₂ solutions, an essential isotopically labeled standard in clinical mass spectrometry, metabolism studies, and environmental analysis. Proper handling and storage of these solutions are paramount to ensure the accuracy and reliability of experimental results.

General Storage Recommendations

Estrone-13C₂, whether in solid form or in solution, requires specific storage conditions to minimize degradation. The stability of the compound is influenced by factors such as temperature, light, and the solvent used.

Solid Form: As a crystalline solid, Estrone-13C₂ is generally stable when stored at -20°C. It is crucial to protect it from light and moisture to prevent degradation.

Solutions: For solutions of Estrone-13C₂, the storage conditions are dependent on the solvent. Methanol and DMSO are common solvents for preparing stock solutions.

-

Methanol Solutions: Certified reference solutions of Estrone-13C₂ in methanol are typically stored in a freezer at -20°C and protected from light.

-

DMSO Solutions: When dissolved in DMSO, Estrone-13C₂ powder is stable for up to 2 years at -20°C. In solution, it is recommended to store it at -80°C for long-term stability (up to 6 months), while for short-term storage (up to 2 weeks), 4°C is acceptable.[1] Repeated freeze-thaw cycles should be avoided as they can impact the stability of the solution.

Aqueous solutions of estrone are not recommended for storage for more than one day due to its limited solubility and potential for degradation.[2]

Quantitative Stability Data

The stability of estrogen solutions is a critical factor in clinical and research laboratories. While specific long-term stability data for Estrone-13C₂ solutions in various organic solvents is not extensively published in peer-reviewed literature, data from related estrogen compounds and analytical standards provide valuable insights. The following tables summarize the stability of estrone and estradiol under different conditions.

Table 1: Stability of Estrone in Human Serum

| Storage Condition | Duration | Analyte | Stability |

| 4°C | Up to 7 days | Estrone | Stable |

| -80°C | Multiple | Estrone | Stable through 5 freeze-thaw cycles |

Source: Adapted from a study on the development and validation of an LC-MS/MS method for estrone and 17-β estradiol in serum.

Table 2: Stability of Estrone and Estradiol Stock Solutions

| Storage Condition | Duration | Analytes | Stability (% of initial concentration) |

| Room Temperature | 7 hours | Estradiol | 97.15% |

| Room Temperature | 7 hours | Estrone | 99.15% |

Source: Adapted from a study on the simultaneous quantitation of Estradiol and Estrone in human plasma by LC-MS/MS.[3]

Experimental Protocol for Stability Assessment of Estrone-13C₂ Solutions

This section outlines a typical protocol for conducting a stability study of an Estrone-13C₂ solution. The primary analytical technique for quantification is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and specificity.

3.1. Objective

To evaluate the stability of a 100 µg/mL Estrone-13C₂ solution in methanol under various storage conditions (e.g., -20°C, 4°C, and room temperature) over a defined period.

3.2. Materials

-

Estrone-13C₂ certified reference material

-

LC-MS grade methanol

-

Calibrated volumetric flasks and pipettes

-

Amber glass vials with Teflon-lined caps

-

LC-MS/MS system

3.3. Preparation of Stock and Working Solutions

-

Stock Solution Preparation: Accurately prepare a 100 µg/mL stock solution of Estrone-13C₂ in methanol.

-

Working Standard Preparation: Prepare a series of working standards by diluting the stock solution with methanol to cover a linear dynamic range suitable for the LC-MS/MS instrument (e.g., 1 pg/mL to 1000 pg/mL).

3.4. Stability Study Design

-

Time Points: Define the time points for analysis (e.g., T=0, 1 week, 1 month, 3 months, 6 months).

-

Storage Conditions: Aliquot the stock solution into amber glass vials and store them at the following conditions:

-

-20°C (protected from light)

-

4°C (protected from light)

-

Room temperature (e.g., 20-25°C, protected from light)

-

-

Sample Analysis: At each time point, retrieve a vial from each storage condition. Prepare a fresh set of working standards from a newly prepared stock solution for comparison. Analyze the stored samples and the fresh standards by LC-MS/MS.

3.5. LC-MS/MS Analysis

-

Chromatographic Separation: Use a suitable C18 reversed-phase column with a gradient elution of a mobile phase consisting of water with a small amount of formic acid or ammonium hydroxide and methanol or acetonitrile.

-

Mass Spectrometric Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Monitor the specific precursor-to-product ion transitions for Estrone-13C₂.

-

Quantification: Calculate the concentration of Estrone-13C₂ in the stored samples against the calibration curve generated from the freshly prepared standards.

3.6. Data Analysis

Calculate the percentage of the initial concentration remaining at each time point for each storage condition. A common acceptance criterion for stability is the retention of 90-110% of the initial concentration.

Visualizations

4.1. Experimental Workflow for Stability Testing

References

Estrone-13C2: A Technical Guide for Researchers

An In-depth Technical Guide on the Core Properties, Applications, and Experimental Use of Estrone-13C2 for Researchers, Scientists, and Drug Development Professionals.

This compound is a stable isotope-labeled form of estrone, a significant estrogenic hormone. The incorporation of two carbon-13 atoms into the estrone molecule renders it an invaluable tool in analytical chemistry, particularly in mass spectrometry-based applications. Its primary utility lies in its role as an internal standard for the accurate and precise quantification of endogenous estrone in various biological matrices. This technical guide provides a comprehensive overview of the molecular properties, experimental applications, and relevant metabolic context of this compound.

Core Molecular and Physical Data

The fundamental properties of this compound are summarized in the table below, providing a direct comparison with its unlabeled counterpart, estrone.

| Property | This compound | Estrone |

| Chemical Formula | C₁₆¹³C₂H₂₂O₂ | C₁₈H₂₂O₂[1] |

| Molecular Weight | 272.35 g/mol [2][3][4] | 270.37 g/mol [1] |

| CAS Number | 82938-06-5 | 53-16-7 |

Application in Quantitative Analysis: Internal Standard in LC-MS/MS

This compound is predominantly used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the quantification of estrone. Its chemical and physical properties are nearly identical to endogenous estrone, ensuring that it behaves similarly during sample preparation, chromatographic separation, and ionization. However, its increased mass allows it to be distinguished from the unlabeled analyte by the mass spectrometer, enabling accurate correction for matrix effects and variations in sample processing.

Experimental Protocol: Quantification of Estrone in Human Serum

The following is a representative protocol for the quantification of estrone in human serum using this compound as an internal standard, based on common methodologies described in the literature.

1. Sample Preparation:

-

Spiking: A known amount of this compound internal standard solution is added to a predetermined volume of serum sample.

-

Protein Precipitation: Proteins are precipitated by adding a solvent such as methanol, followed by vortexing and centrifugation. This step is often repeated to ensure complete protein removal.

-

Liquid-Liquid Extraction (LLE): The supernatant is subjected to LLE using an organic solvent like methyl tert-butyl ether (MTBE) to isolate the steroids.

-

Drying and Reconstitution: The organic layer is evaporated to dryness under a stream of nitrogen and the residue is reconstituted in a solution compatible with the LC-MS/MS system (e.g., a mixture of methanol and water).

2. LC-MS/MS Analysis:

-

Chromatography: The reconstituted sample is injected into a liquid chromatography system, typically employing a C18 reversed-phase column for separation. A gradient elution with mobile phases such as water with a modifier (e.g., ammonium fluoride) and methanol is used to separate estrone from other components in the sample.

-

Mass Spectrometry: The eluent from the LC system is introduced into a tandem mass spectrometer, usually equipped with an electrospray ionization (ESI) source operating in negative ion mode.

-

Detection: The mass spectrometer is set to monitor specific precursor-to-product ion transitions for both estrone and this compound (Selected Reaction Monitoring - SRM). The ratio of the peak area of endogenous estrone to the peak area of the this compound internal standard is used to calculate the concentration of estrone in the original sample.

Below is a table summarizing typical LC-MS/MS parameters for estrone analysis.

| Parameter | Typical Value/Condition |

| LC Column | C18 Reversed-Phase |

| Mobile Phase A | Water with 0.2 mM Ammonium Fluoride |

| Mobile Phase B | Methanol |

| Ionization Mode | Negative Electrospray Ionization (ESI) |

| Acquisition Mode | Selected Reaction Monitoring (SRM) |

Metabolic Context: Estrone and Estradiol Interconversion

The accurate quantification of estrone is crucial for understanding its role in various physiological and pathological processes, including its metabolic relationship with estradiol, the most potent estrogen. The interconversion between estrone and estradiol is a key pathway in estrogen metabolism, catalyzed by 17β-hydroxysteroid dehydrogenase (17β-HSD) enzymes. In hormone-dependent tissues and cells, there is often a tendency to convert estrone to the more active estradiol, while in hormone-independent cells, the reverse reaction, the conversion of estradiol to estrone, is favored.

Visualizing Workflows and Pathways

To further elucidate the practical application and metabolic relevance of this compound, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow and the core metabolic conversion of estrone.

References

- 1. An Ultrasensitive Routine LC-MS/MS Method for Estradiol and Estrone in the Clinically Relevant Sub-Picomolar Range - PMC [pmc.ncbi.nlm.nih.gov]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. New LC-MS/MS bioanalytical method for quantification of Estradiol and Estrone - Anapharm [anapharmbioanalytics.com]

- 4. insidescientific.com [insidescientific.com]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to Estrone-13C2 Labeling for Metabolic Studies

Stable isotope labeling is a powerful technique for elucidating metabolic pathways and quantifying metabolite flux in complex biological systems. The use of isotopically labeled compounds, such as this compound, allows researchers to trace the metabolic fate of exogenous molecules and differentiate them from their endogenous counterparts. This guide provides a comprehensive overview of the application of this compound in metabolic research, with a focus on experimental design, analytical methodologies, and data interpretation.

This compound is a form of estrone, a key estrogenic hormone, in which two carbon atoms have been replaced with the heavy isotope, Carbon-13. This labeling does not alter the chemical properties of the molecule but increases its mass by two Daltons. This mass difference is readily detectable by mass spectrometry, making this compound an ideal tracer and internal standard for quantitative metabolic studies.[1][2] Its primary application is in stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific method for measuring hormone concentrations in biological samples like serum and urine.[3]

Core Metabolic Pathways of Estrone

Estrone (E1) is a central node in estrogen metabolism. It is both a precursor to the more potent estradiol (E2) and a product of androgen metabolism. Understanding its metabolic conversions is critical in fields such as oncology, endocrinology, and pharmacology.[4][5] The primary pathways involve hydroxylation and interconversion with estradiol.

Estrone is synthesized from androstenedione, an androgen, through a reaction catalyzed by the enzyme aromatase. Once formed, it can be reversibly converted to estradiol by 17β-hydroxysteroid dehydrogenases (17β-HSD). Additionally, estrone undergoes hydroxylation at various positions, primarily the 2- and 4-positions, by cytochrome P450 enzymes, leading to the formation of catechol estrogens like 2-hydroxyestrone (2-OHE1) and 4-hydroxyestrone (4-OHE1). These metabolites can have their own biological activities and are further metabolized. By introducing this compound, researchers can trace the flow of this labeled molecule through these specific pathways.

Experimental Protocols

The successful use of this compound in metabolic tracing studies relies on a meticulously planned experimental workflow, from sample collection to data analysis. The general protocol involves administering the labeled tracer, collecting biological samples at specific time points, extracting the metabolites, and analyzing them via LC-MS/MS.

General Experimental Workflow

A typical in vivo study involves several key stages. First, baseline biological samples (e.g., blood, urine) are collected. The this compound tracer is then administered, often via intravenous infusion to achieve steady-state concentrations in the circulation. Following administration, samples are collected over a time course to track the appearance and disappearance of the labeled estrone and its downstream metabolites. These samples are then processed for analysis.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Estrone (2,3,4-¹³Câ, 99%) 100 µg/mL in methanol - Cambridge Isotope Laboratories, CLM-9148-C [isotope.com]

- 3. A new approach to measuring estrogen exposure and metabolism in epidemiologic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. A MALDI-MS-based quantitative analytical method for endogenous estrone in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of Estrone in Human Serum using Estrone-¹³C₂ by LC-MS/MS

Abstract

This application note details a robust and sensitive method for the quantification of estrone in human serum using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method utilizes a stable isotope-labeled internal standard, Estrone-¹³C₂, to ensure high accuracy and precision. The protocol covers sample preparation by liquid-liquid extraction, chromatographic separation, and mass spectrometric detection. This method is suitable for clinical research and drug development applications requiring reliable measurement of low-level endogenous estrone.

Introduction

Estrone (E1) is one of the three major naturally occurring estrogens and its quantitative measurement is crucial in various fields of clinical research, including endocrinology and oncology.[1][2] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the preferred analytical technique over traditional immunoassays due to its superior specificity and sensitivity, especially at low concentrations.[1][3] The use of a stable isotope-labeled internal standard, such as Estrone-¹³C₂, is critical for correcting for matrix effects and variations during sample preparation and analysis, thereby ensuring the accuracy and reliability of the results.

Experimental

-

Estrone and Estrone-¹³C₂ certified reference standards

-

Human serum (charcoal-stripped serum for calibration standards and quality controls)

-

Methanol (LC-MS grade)

-

Methyl tert-butyl ether (MTBE) (HPLC grade)

-

Water (UHPLC grade)

-

Ammonium hydroxide or Formic acid (for mobile phase modification)

-

To 250 µL of serum sample, calibrator, or quality control, add 20 µL of the internal standard working solution (Estrone-¹³C₂ in methanol).

-

Vortex mix for 10 seconds.

-

Add 1 mL of methyl tert-butyl ether (MTBE).

-

Vortex mix vigorously for 1 minute to ensure thorough extraction.

-

Centrifuge at 4000 x g for 5 minutes to separate the organic and aqueous layers.

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of 50% methanol.

-

Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.

-

Liquid Chromatography (LC):

-

System: A high-performance liquid chromatography system.

-

Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is commonly used.

-

Mobile Phase A: Water with 0.1% formic acid or 1 mM ammonium fluoride.

-

Mobile Phase B: Methanol with 0.1% formic acid or 1 mM ammonium fluoride.

-

Gradient: A typical gradient starts at a lower percentage of mobile phase B, ramps up to a high percentage to elute the analyte, and then returns to initial conditions for re-equilibration.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 40°C

-

-

Mass Spectrometry (MS/MS):

-

System: A triple quadrupole mass spectrometer.

-

Ionization Mode: Negative Electrospray Ionization (ESI-).

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Estrone: Precursor ion (Q1) m/z 269.2 -> Product ion (Q3) m/z 145.1

-

Estrone-¹³C₂: Precursor ion (Q1) m/z 271.2 -> Product ion (Q3) m/z 147.1

-

-

Key MS Parameters:

-

Ion Spray Voltage: -4500 V

-

Temperature: 500°C

-

Collision Gas: Nitrogen

-

-

Data Analysis and Quantification

Calibration curves are constructed by plotting the peak area ratio of the analyte (Estrone) to the internal standard (Estrone-¹³C₂) against the concentration of the calibration standards. A linear regression with a weighting factor of 1/x is typically used. The concentration of estrone in unknown samples is then determined from this calibration curve.

Performance Characteristics

The following table summarizes the typical quantitative performance of this method.

| Parameter | Result |

| Linearity Range | 2 - 1000 pg/mL |

| Lower Limit of Quantification (LLOQ) | 2 pg/mL |

| Intra-assay Precision (%CV) | < 10% |

| Inter-assay Precision (%CV) | < 15% |

| Recovery | 90 - 110% |

| Matrix Effect | Minimal due to the use of a co-eluting stable isotope-labeled internal standard. |

Visualization of Protocols

Caption: Experimental workflow for LC-MS/MS quantification of estrone.

Caption: Logic of using a stable isotope-labeled internal standard.

Conclusion

The described LC-MS/MS method provides a reliable, sensitive, and specific approach for the quantification of estrone in human serum. The use of Estrone-¹³C₂ as an internal standard is essential for achieving the high level of accuracy and precision required in clinical research and drug development. This method is well-suited for high-throughput analysis and can be adapted for the quantification of other steroid hormones.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. Development and validation of a liquid chromatography coupled to mass spectrometer (LC-MS) method for the simultaneous quantification of estrone-3-sulfate, progesterone, estrone and estradiol in serum of mares and American bisons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. assets.fishersci.com [assets.fishersci.com]

Application of Estrone-13C2 in Clinical Hormone Assays: A Detailed Guide

Introduction

The accurate measurement of steroid hormones is crucial for the diagnosis and management of a wide range of endocrine disorders. Estrone (E1), one of the three major endogenous estrogens, plays a significant role in female reproductive function and also has implications in various other physiological and pathological processes.[1][2] The advent of mass spectrometry (MS) coupled with liquid chromatography (LC-MS/MS) has revolutionized clinical hormone analysis, offering superior sensitivity and specificity compared to traditional immunoassays.[3][4][5] Central to the accuracy and reliability of LC-MS/MS assays is the use of stable isotope-labeled internal standards. Estrone-13C2, a stable isotope-labeled form of estrone, serves as an ideal internal standard for the quantitative analysis of endogenous estrone in clinical samples. This document provides detailed application notes and protocols for the use of this compound in clinical hormone assays.

Principle of Isotope Dilution Mass Spectrometry

The use of this compound in clinical assays is based on the principle of isotope dilution mass spectrometry (ID-MS). In this method, a known amount of the isotopically labeled internal standard (this compound) is added to the patient sample at the beginning of the analytical process. This "spiked" sample is then subjected to extraction, purification, and chromatographic separation. Because this compound is chemically identical to the endogenous (unlabeled) estrone, it experiences the same processing variations, such as extraction losses and ionization suppression in the mass spectrometer.

The mass spectrometer can differentiate between the endogenous estrone and the this compound internal standard based on their mass-to-charge ratio (m/z). By measuring the ratio of the signal intensity of the endogenous analyte to that of the internal standard, an accurate quantification of the endogenous estrone concentration can be achieved, as the ratio remains constant regardless of sample loss during preparation.

Experimental Workflow for Estrone Analysis using this compound

The general workflow for the quantification of estrone in clinical samples using LC-MS/MS with this compound as an internal standard involves several key steps, from sample preparation to data analysis.

Figure 1: General experimental workflow for the quantification of estrone in clinical samples using LC-MS/MS and an internal standard.

Quantitative Performance Data

The use of this compound or similar isotopically labeled internal standards in LC-MS/MS methods allows for highly sensitive and accurate quantification of estrone. The table below summarizes the quantitative performance data from various validated clinical assays.

| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |

| Lower Limit of Quantification (LLOQ) | 2 pg/mL | 0.07 pg/mL (0.3 pmol/L) | 5 pg/mL | 6 pmol/L |

| Linearity Range | 2 - 500 pg/mL | 0.3 - 143 pmol/L | 5 - 500 pg/mL | Not Specified |

| Intra-day Precision (%CV) | 2.2 - 9.3% | < 7.8% | < 7% | < 7% |

| Inter-day Precision (%CV) | 2.2 - 9.3% | < 7.8% | < 7% | Not Specified |

| Accuracy/Recovery | 88.3 - 106.0% | Not Specified | Not Specified | 106% |

| Sample Volume | Not Specified | Not Specified | Not Specified | 250 µL |

| Derivatization | Yes (Dansyl chloride) | No | Yes (Dansyl chloride) | No |

Detailed Experimental Protocols

The following are representative protocols for the analysis of estrone in human serum using LC-MS/MS with this compound as an internal standard. These protocols are based on methodologies described in the scientific literature and should be optimized and validated in the user's laboratory.

Protocol 1: Liquid-Liquid Extraction (LLE) without Derivatization

This protocol is suitable for achieving low limits of quantification and is a classic method for steroid hormone analysis.

1. Materials and Reagents:

-

Estrone and this compound standards

-

Human serum (patient samples, calibrators, and quality controls)

-

Methyl tert-butyl ether (MTBE), HPLC grade

-

Methanol, LC-MS grade

-

Water, LC-MS grade

-

Ammonium hydroxide, analytical grade

-

Microcentrifuge tubes (1.5 mL)

-

Centrifuge

-

Nitrogen evaporator

-

LC-MS/MS system

2. Sample Preparation:

-

Pipette 250 µL of serum (sample, calibrator, or QC) into a 1.5 mL microcentrifuge tube.

-

Add a specific volume of this compound internal standard working solution to each tube to achieve a final concentration appropriate for the expected endogenous levels.

-

Vortex mix for 10 seconds.

-

Add 1 mL of MTBE to each tube.

-

Vortex mix vigorously for 1 minute to extract the steroids into the organic phase.

-

Centrifuge at 10,000 x g for 5 minutes to separate the phases.

-

Carefully transfer the upper organic layer (MTBE) to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water).

-

Vortex mix for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Conditions:

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% ammonium hydroxide.

-

Mobile Phase B: Methanol.

-

Gradient: A linear gradient from 30% to 70% mobile phase B over several minutes.

-

Flow Rate: 0.250 mL/min.

-

Injection Volume: 50 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Negative electrospray ionization (ESI-).

-

Monitored Transitions (SRM):

-

Estrone: Precursor ion (m/z) -> Product ion (m/z)

-

This compound: Precursor ion (m/z) -> Product ion (m/z) (Specific m/z values will depend on the instrument and adduct ion formed)

-

Protocol 2: Supported Liquid Extraction (SLE) with Dansyl Chloride Derivatization

This protocol utilizes a 96-well plate format for higher throughput and includes a derivatization step to enhance ionization efficiency and sensitivity.

1. Materials and Reagents:

-

Estrone and this compound standards

-

Human serum

-

Supported Liquid Extraction (SLE) 96-well plate

-

Dansyl chloride solution

-

Sodium bicarbonate buffer

-

MTBE or other suitable organic solvent

-

Methanol, LC-MS grade

-

Water, LC-MS grade

-

Formic acid, LC-MS grade

-

96-well collection plate

-

Plate sealer

-

Plate shaker/vortexer

-

Nitrogen evaporator

-

LC-MS/MS system

2. Sample Preparation:

-

Add this compound internal standard to each well of a 96-well plate.

-

Add 100 µL of serum to each well.

-

Add 100 µL of water and mix.

-

Load the diluted samples onto the SLE plate and wait for 5 minutes for the sample to be absorbed.

-

Elute the analytes with an organic solvent (e.g., MTBE) into a clean 96-well collection plate.

-

Evaporate the solvent to dryness under nitrogen.

-

Add 50 µL of sodium bicarbonate buffer and 50 µL of dansyl chloride solution to each well.

-

Seal the plate and incubate at 60°C for 10 minutes.

-

After cooling, add a quenching solution if necessary.

-

Reconstitute the derivatized sample in the initial mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Conditions:

-

LC System: UHPLC system.

-

Column: C18 reversed-phase column.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient to separate the derivatized estrogens.

-

Flow Rate: 0.4 - 0.6 mL/min.

-

Injection Volume: 5 - 10 µL.

-

Mass Spectrometer: Triple quadrupole mass spectrometer.

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Monitored Transitions (SRM):

-

Dansyl-Estrone: 504 -> 171 m/z.

-

Dansyl-Estrone-13C2 (or 13C3): e.g., 507 -> 171 m/z.

-

Signaling Pathways and Logical Relationships

While this compound is an analytical tool and not directly involved in biological signaling, its application is critical for accurately measuring hormones that are part of complex endocrine pathways. The following diagram illustrates the central role of LC-MS/MS in providing precise measurements for clinical decision-making.

Figure 2: The role of accurate estrone measurement using this compound in the clinical feedback loop.

Conclusion

The use of this compound as an internal standard in LC-MS/MS-based clinical hormone assays is indispensable for achieving the accuracy, precision, and sensitivity required for modern clinical diagnostics and research. The protocols and data presented here provide a comprehensive guide for researchers, scientists, and drug development professionals to implement robust and reliable methods for estrone quantification. The superior performance of these methods over traditional immunoassays, particularly at low physiological concentrations, underscores the importance of isotope dilution mass spectrometry in advancing endocrinology.

References

Application Notes and Protocols for the Quantification of Estrone in Human Serum using Estrone-¹³C₂ by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Estrone (E1) is a crucial estrogenic hormone involved in numerous physiological processes, and its accurate quantification in human serum is vital for clinical research and drug development. This document provides a detailed application note and protocol for the sensitive and specific measurement of estrone in human serum samples using a stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The use of Estrone-¹³C₂ as an internal standard ensures high accuracy and precision by correcting for matrix effects and variations during sample processing and analysis. This method is particularly suitable for studies requiring reliable measurement of low-level estrone concentrations, such as in postmenopausal women, men, and children.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the preferred method for quantifying steroid hormones like estrone due to its superior specificity and sensitivity compared to traditional immunoassays, which can be prone to cross-reactivity.[1][2][3][4] The methodology described herein involves a straightforward sample preparation procedure followed by rapid and selective LC-MS/MS analysis.

Experimental Protocols

Materials and Reagents

-

Estrone (E1) certified reference standard

-

Estrone-¹³C₂ (Internal Standard, IS)

-

LC-MS/MS grade methanol, acetonitrile, and water

-

Formic acid (or ammonium hydroxide, depending on ionization mode)

-

Methyl tert-butyl ether (MTBE)

-

Human serum (drug-free, for calibration standards and quality controls)

-

96-well plates or microcentrifuge tubes

-

Pipettes and tips

-

Centrifuge

-

Nitrogen evaporator

-

LC-MS/MS system (e.g., a triple quadrupole mass spectrometer with a UHPLC system)

Preparation of Standards and Quality Controls

-

Primary Stock Solutions: Prepare individual stock solutions of estrone and Estrone-¹³C₂ in methanol at a concentration of 1 mg/mL.

-

Working Standard Solutions: Serially dilute the estrone stock solution with methanol/water (50:50, v/v) to prepare a series of working standard solutions for the calibration curve.

-

Internal Standard Working Solution: Dilute the Estrone-¹³C₂ stock solution with methanol to a final concentration of 1 ng/mL.

-

Calibration Curve Standards: Spike appropriate amounts of the estrone working standard solutions into drug-free human serum to create a calibration curve with a minimum of six non-zero concentration points.

-

Quality Control (QC) Samples: Prepare QC samples in drug-free human serum at a minimum of three concentration levels (low, medium, and high).

Sample Preparation (Liquid-Liquid Extraction)

-

Sample Aliquoting: Pipette 200 µL of serum sample, calibration standard, or QC into a microcentrifuge tube.

-

Internal Standard Addition: Add a specified volume of the Estrone-¹³C₂ internal standard working solution to each tube.

-

Extraction: Add 3 mL of methyl tert-butyl ether (MTBE) to each tube.[5]

-

Mixing: Vortex the tubes vigorously for 1 minute.

-

Freezing and Separation: Freeze the samples to separate the aqueous and organic layers.

-

Transfer: Decant the organic layer (top layer) into a clean tube.

-

Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 37°C.

-

Reconstitution: Reconstitute the dried extract in a specific volume (e.g., 125 µL) of the mobile phase starting composition (e.g., 30% methanol in water).

-

Injection: Inject a suitable aliquot (e.g., 50 µL) of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Analysis

-

Liquid Chromatography:

-

Column: A suitable C18 or PFP analytical column.

-

Mobile Phase A: Water with 0.1% formic acid or 0.1% ammonium hydroxide.

-

Mobile Phase B: Methanol with 0.1% formic acid or pure methanol.

-

Gradient: A linear gradient from a lower to a higher percentage of mobile phase B.

-

Flow Rate: A typical flow rate is between 0.250 and 0.5 mL/min.

-

Injection Volume: 50 µL.

-

-

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI) in either positive or negative mode. Negative ESI is commonly used for underivatized estrogens.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for both estrone and Estrone-¹³C₂ to ensure specificity. An example of MRM transitions for native estrone is m/z 269 → 145. The specific transitions for Estrone-¹³C₂ will depend on the position of the ¹³C labels.

-

Data Presentation

The following tables summarize typical quantitative data for the LC-MS/MS analysis of estrone in human serum, compiled from various studies.

Table 1: Method Validation Parameters for Estrone Quantification

| Parameter | Reported Value Range | References |

| Lower Limit of Quantification (LLOQ) | 0.16 - 7.3 pg/mL | |

| Linearity Range | Up to 1000 - 2000 pg/mL | |

| Inter-assay Precision (%CV) | 3.5% - 18.0% | |

| Intra-assay Precision (%CV) | < 10% | |

| Accuracy/Recovery | 88% - 112.3% |

Table 2: Example MRM Transitions for Estrone Analysis

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |

| Estrone | 269.2 | 145.1 | Negative ESI |

| Estrone | 271.2 (for ¹³C₂) | 146.1 | Negative ESI |

| Estrone (Dansyl Derivatized) | 504 | 171 | Positive ESI |

| Estrone-¹³C₃ (Dansyl Derivatized) | 507 | 171 | Positive ESI |

Note: The exact m/z values for Estrone-¹³C₂ will depend on the specific labeled positions. The values presented are illustrative. Derivatization with dansyl chloride can be used to improve ionization efficiency in positive mode.

Visualizations

Experimental Workflow

Caption: Workflow for estrone quantification in serum.

Estrone Signaling Pathways

Caption: Simplified overview of estrone signaling pathways.

References

- 1. Rapid measurement of estrogens and their metabolites in human serum by liquid chromatography-tandem mass spectrometry without derivatization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jsbms.jp [jsbms.jp]

- 3. Development and validation of a liquid chromatography coupled to mass spectrometer (LC-MS) method for the simultaneous quantification of estrone-3-sulfate, progesterone, estrone and estradiol in serum of mares and American bisons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. documents.thermofisher.com [documents.thermofisher.com]

Application Notes and Protocols for Estrone-13C2 in Pediatric and Postmenopausal Estrogen Analysis

Audience: Researchers, scientists, and drug development professionals.

Introduction

The accurate quantification of estrogens, particularly estrone (E1) and estradiol (E2), in pediatric and postmenopausal populations presents a significant analytical challenge due to their very low circulating concentrations.[1][2][3] Traditional immunoassays often lack the sensitivity and specificity required for these low levels, leading to inaccurate measurements.[1][4] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this application, offering superior analytical sensitivity and specificity. The use of stable isotope-labeled internal standards, such as Estrone-13C2, is crucial for achieving accurate and precise quantification by correcting for matrix effects and variations during sample preparation and analysis.

This document provides detailed application notes and protocols for the analysis of estrone using this compound as an internal standard in pediatric and postmenopausal serum or plasma samples by LC-MS/MS.

Quantitative Data Summary

The following tables summarize the performance of various LC-MS/MS methods for the quantification of estrone and estradiol in low-concentration populations.

Table 1: LC-MS/MS Method Performance for Estrone (E1) and Estradiol (E2) Analysis

| Analyte | Lower Limit of Quantitation (LLOQ) | Population | Reference |

| Estrone (E1) | 0.3 pmol/L (0.07 pg/mL) | Postmenopausal Women | |

| Estradiol (E2) | 0.6 pmol/L (0.16 pg/mL) | Postmenopausal Women | |

| Estrone (E1) | 6 pmol/l | General | |

| Estradiol (E2) | 10 pmol/l | General | |

| Estrone (E1) | 3.5 pg/mL | Serum/Plasma | |

| Estradiol (E2) | 4.4 pg/mL | Serum/Plasma | |

| Estrone (E1) | 1 pg/mL | Postmenopausal Serum | |

| Estradiol (E2) | 3 pg/mL | Postmenopausal Serum | |

| Estrone (E1) | 5.3 pg/mL | Serum | |

| Estradiol (E2) | 3.7 pg/mL | Serum |

Table 2: Reference Ranges for Estrone (E1) and Estradiol (E2) in Postmenopausal Women and Children

| Analyte | Population | Reference Range | Reference |

| Estrone (E1) | Healthy Postmenopausal Women | 22 to 122 pmol/L | |

| Estradiol (E2) | Healthy Postmenopausal Women | 3.8 to 36 pmol/L | |

| Estradiol (E2) | Prepubertal Girls | <10 pg/mL (most <5 pg/mL) | |

| Estradiol (E2) | Prepubertal Boys | Less than half the levels in girls | |

| Estrone (E1) | Prepubertal Girls (>7 years) | Increasing with age | |

| Estradiol (E2) | Prepubertal Girls (>7 years) | Increasing with age | |

| Estrone (E1) | Prepubertal Boys (4-8 years) | <20 pmol/L | |

| Estradiol (E2) | Prepubertal Boys (4-8 years) | <20 pmol/L |

Experimental Protocols

This section details a generalized protocol for the quantification of estrone in pediatric and postmenopausal serum or plasma using this compound as an internal standard, based on common practices in the cited literature.

Sample Preparation: Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a common and effective method for extracting estrogens from serum or plasma.

Materials:

-

Serum or plasma samples

-

This compound internal standard solution (in methanol or similar solvent)

-

Methyl tert-butyl ether (MTBE)

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

-

Reconstitution solution (e.g., 40-60% methanol in water)

Protocol:

-

Thaw serum or plasma samples on ice.

-

To a 250-500 µL aliquot of serum or plasma, add a known amount of this compound internal standard solution.

-

Vortex mix for 30 seconds.

-

Add 1 mL of MTBE, vortex mix vigorously for 2 minutes.

-

Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

-

Carefully transfer the upper organic layer (MTBE) to a clean tube.

-

Evaporate the MTBE to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the reconstitution solution.

-

Vortex mix for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

Instrumentation:

-

A sensitive triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.

-

A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.

LC Conditions (Example):

-

Column: A C18 or similar reversed-phase column (e.g., Hypersil GOLD, 150 × 2.1 mm, 3 µm).

-

Mobile Phase A: 0.1% Ammonium hydroxide in water or 0.2 mM Ammonium fluoride in water.

-

Mobile Phase B: Methanol.

-

Flow Rate: 0.250 mL/min.

-

Injection Volume: 50 µL.

-

Gradient: A linear gradient from a lower to a higher percentage of mobile phase B over several minutes to achieve separation.

MS/MS Conditions (Example for Estrone in Negative Ion Mode):

-

Ionization Mode: Negative Electrospray Ionization (ESI).

-

Ion Spray Voltage: -4300 V.

-

Temperature: 500°C.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Estrone (E1): Monitor the transition of the precursor ion to a specific product ion (e.g., m/z 269 -> 145).

-

This compound: Monitor the corresponding transition for the labeled internal standard (e.g., m/z 271 -> 147).

-

Data Analysis:

-

Quantification is performed by calculating the peak area ratio of the analyte (Estrone) to the internal standard (this compound).

-

A calibration curve is generated using known concentrations of estrone standards with a fixed concentration of the internal standard.

-

The concentration of estrone in the unknown samples is determined by interpolating their peak area ratios from the calibration curve.

Visualizations

Estrogen Analysis Workflow

The following diagram illustrates the general workflow for the analysis of estrone in biological samples using LC-MS/MS.

References

- 1. Challenges to the Measurement of Estradiol: An Endocrine Society Position Statement - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Measuring Estrogen Exposure and Metabolism: Workshop Recommendations on Clinical Issues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

Application Note and Protocols for Plasma Estrone Quantification using Estrone-¹³C₂ Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate quantification of estrone (E1), a key estrogenic hormone, in human plasma is crucial for a wide range of clinical research areas, including endocrinology, oncology, and pharmacology. Given its low physiological concentrations, highly sensitive and specific analytical methods are required. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for steroid hormone analysis due to its superior selectivity and sensitivity compared to traditional immunoassays.[1] The use of a stable isotope-labeled internal standard, such as Estrone-¹³C₂, is essential for correcting for matrix effects and variations during sample preparation and analysis, thereby ensuring the accuracy and precision of the results.[2]

This document provides detailed application notes and protocols for the sample preparation of estrone in plasma for LC-MS/MS analysis, with a focus on three common extraction techniques: Protein Precipitation (PP), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

Quantitative Data Summary

The following tables summarize the quantitative performance of various sample preparation methods for the analysis of estrone in plasma.

Table 1: Method Performance Characteristics

| Parameter | Protein Precipitation | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |

| Lower Limit of Quantification (LLOQ) | 3.8 pg/mL[3] | 2 pg/mL[4] | 0.5 - 5 pg/mL[5] |

| Recovery | Generally lower and more variable | 93 - 110% | >90% |

| Matrix Effects | Can be significant | Moderate, can be minimized with optimization | Minimal with appropriate sorbent and wash steps |

| Throughput | High | Moderate | Moderate to High (with automation) |

Experimental Protocols

Internal Standard Preparation

A stock solution of Estrone-¹³C₂ should be prepared in a suitable organic solvent, such as methanol or acetonitrile. A working internal standard solution is then prepared by diluting the stock solution to a concentration that yields a robust signal in the LC-MS/MS system. The final concentration in the sample should be optimized based on the expected endogenous estrone levels and instrument sensitivity.

Protein Precipitation (PP)

Protein precipitation is a rapid and straightforward method for removing the bulk of proteins from plasma samples. It is particularly well-suited for high-throughput applications.

Materials:

-

Plasma sample

-

Estrone-¹³C₂ working internal standard solution

-

Ice-cold acetonitrile or methanol

-

Vortex mixer

-

Centrifuge

Protocol:

-

Pipette 100 µL of plasma sample into a microcentrifuge tube.

-

Add a specified volume of the Estrone-¹³C₂ working internal standard solution.

-

Add 300 µL of ice-cold acetonitrile (a 3:1 solvent-to-sample ratio is common).

-

Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

-

Incubate the mixture at -20°C for 20 minutes to enhance protein precipitation.

-

Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.

-

The supernatant can be evaporated to dryness and reconstituted in the mobile phase to improve sensitivity.

Liquid-Liquid Extraction (LLE)

LLE is a classic technique that separates analytes based on their differential solubility in two immiscible liquids. It generally provides cleaner extracts than protein precipitation.

Materials:

-

Plasma sample

-

Estrone-¹³C₂ working internal standard solution

-

Methyl tert-butyl ether (MTBE) or other suitable organic solvent

-

Vortex mixer

-

Centrifuge

-

Evaporation system (e.g., nitrogen evaporator)

Protocol:

-

Pipette 200 µL of plasma sample into a glass test tube.

-

Add the Estrone-¹³C₂ working internal standard solution.

-

Add 1 mL of MTBE.

-

Vortex the mixture for 1 minute to ensure efficient extraction.

-

Centrifuge at 4,000 x g for 5 minutes to separate the aqueous and organic layers.

-

Freeze the aqueous layer by placing the tube in a dry ice/ethanol bath.

-

Decant the organic (upper) layer containing the estrone and internal standard into a new tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Solid-Phase Extraction (SPE)

SPE is a highly selective sample preparation technique that can provide very clean extracts, minimizing matrix effects. Various sorbent chemistries are available, with polymeric sorbents often being a good choice for estrogens.

Materials:

-

Plasma sample

-

Estrone-¹³C₂ working internal standard solution

-

SPE cartridges (e.g., polymeric reverse-phase)

-

SPE manifold (vacuum or positive pressure)

-

Conditioning solvent (e.g., methanol)

-

Equilibration solvent (e.g., water)

-

Wash solvent (e.g., 5% methanol in water)

-

Elution solvent (e.g., methanol or acetonitrile)

-

Evaporation system

Protocol:

-

Sample Pre-treatment: To 250 µL of plasma, add the Estrone-¹³C₂ internal standard. The sample may be diluted with a buffer to reduce viscosity.

-

Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol through it.

-

Cartridge Equilibration: Equilibrate the cartridge by passing 1 mL of water through it. Do not allow the cartridge to go dry.

-

Sample Loading: Load the pre-treated plasma sample onto the SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

-

Elution: Elute the estrone and internal standard with 1 mL of methanol or acetonitrile into a clean collection tube.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

Visualizations

Experimental Workflow

Caption: General experimental workflow for plasma estrone analysis.

Estrone Signaling Pathway

Caption: Simplified genomic signaling pathway of estrone.

References

- 1. dacemirror.sci-hub.ru [dacemirror.sci-hub.ru]

- 2. Quantification of Endogenous Steroids and Hormonal Contraceptives in Human Plasma via Surrogate Calibration and UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. Current strategies for quantification of estrogens in clinical research - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Estrone-13C2 in Breast Cancer Metabolomics Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Estrone (E1) is a key estrogenic hormone, particularly in postmenopausal women, and plays a significant role in the etiology and progression of hormone-dependent breast cancer. Understanding the metabolic fate of estrone within breast cancer cells is crucial for identifying therapeutic targets and developing novel treatment strategies. Stable isotope tracing using compounds like Estrone-13C2, coupled with mass spectrometry-based metabolomics, offers a powerful approach to delineate the intricate network of estrogen metabolism. The incorporation of heavy isotopes allows for the unambiguous tracking of estrone and its conversion into various downstream metabolites, providing insights into enzyme kinetics, pathway fluxes, and the impact of therapeutic interventions on estrogen metabolism.

These application notes provide a comprehensive overview and detailed protocols for the use of this compound in breast cancer metabolomics research, focusing on in vitro studies using estrogen receptor-positive (ER+) breast cancer cell lines.

Key Applications

-

Elucidation of Estrogen Metabolic Pathways: Tracing the conversion of this compound to key metabolites such as estradiol (E2), and various hydroxylated and methoxylated derivatives.

-

Enzyme Activity Assessment: Quantifying the activity of key enzymes in estrogen metabolism, such as 17β-hydroxysteroid dehydrogenase (17β-HSD), cytochrome P450 enzymes (e.g., CYP1A1, CYP1B1), and catechol-O-methyltransferase (COMT).

-

Drug Efficacy and Mechanism of Action Studies: Evaluating the impact of novel therapeutics, such as aromatase inhibitors or specific enzyme inhibitors, on estrone metabolism.

-

Biomarker Discovery: Identifying novel metabolic markers associated with breast cancer progression and treatment response.

Experimental Workflow Overview

The general workflow for a stable isotope tracing experiment using this compound in breast cancer cell lines involves several key steps, from cell culture and isotope labeling to sample analysis and data interpretation.

Protocol 1: In Vitro Stable Isotope Tracing with this compound in MCF-7 Cells

This protocol details the steps for tracing the metabolism of this compound in the MCF-7 human breast cancer cell line.

Materials:

-

MCF-7 cells (ATCC HTB-22)

-

DMEM/F12 medium, phenol red-free

-

Charcoal-stripped fetal bovine serum (FBS)

-

Penicillin-Streptomycin solution

-